molecular formula C17H15N3O2S B2835870 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1171001-75-4

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No. B2835870
CAS RN: 1171001-75-4
M. Wt: 325.39
InChI Key: DLBINZDCSXRFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a pyrrolidinone derivative that has been shown to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

Anticancer Potential

A key application of derivatives of 1,2,4-oxadiazoles, closely related to the compound , is in the development of potential anticancer agents. For example, a study found that certain 1,2,4-oxadiazole derivatives induced apoptosis in cancer cell lines, with specific structural modifications enhancing their activity (Zhang et al., 2005). Another research synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, showing the diverse potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).

Antitubercular Activity

Some pyrrole derivatives, including those with 1,3,4-oxadiazole structures, have shown promising antitubercular activities. A study focused on synthesizing these derivatives and evaluating their efficacy against tuberculosis-causing bacteria (Joshi et al., 2015).

Electronic and Optical Applications

In the field of electronics and optics, oxadiazole derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs). A study synthesized m-terphenyl oxadiazole derivatives for use in blue, green, and red OLEDs, highlighting their high efficiency and electron mobility (Shih et al., 2015).

Antibacterial and Antimicrobial Properties

Oxadiazole derivatives are also explored for their potential in combating bacterial infections. For instance, new oxoethylthio-1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial activity against various strains, showing significant efficacy (Raval et al., 2014). Similarly, other studies have demonstrated the antimicrobial potential of various oxadiazole derivatives (Bayrak et al., 2009).

Fluorescent Materials for OLEDs

1,2,5-Oxadiazolo[3,4-c]pyridines, including those with thiophene and benzothiophene rings, have been prepared for use as red fluorescent materials in OLED devices. These compounds show potential in emitting fluorescence in various colors, including red, making them suitable for display technologies (Gorohmaru et al., 2002).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives has also been conducted for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the wide-ranging applications of these compounds in medical science (Faheem, 2018).

properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBINZDCSXRFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

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